2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
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Overview
Description
2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a brominated pyrazole ring, and a cyanide group. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves multiple steps, typically starting with the formation of the pyrazole ring, followed by bromination and subsequent coupling with a chromenone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The brominated pyrazole ring can be reduced to form de-brominated analogs.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antileishmanial activity may be attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and chromenone-based molecules. Compared to these compounds, 2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is unique due to its specific combination of functional groups and its potential pharmacological activities. Some similar compounds include:
- 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
- 2-Amino-4-(4-fluoro-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
Properties
Molecular Formula |
C14H13BrN4O2 |
---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
2-amino-4-(4-bromo-2-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13BrN4O2/c1-19-13(8(15)6-18-19)11-7(5-16)14(17)21-10-4-2-3-9(20)12(10)11/h6,11H,2-4,17H2,1H3 |
InChI Key |
FHGVYTDWVPFCLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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